molecular formula C2H5NO2 B555238 Pyrrolidine, 1-(N-phenylalanyl)- CAS No. 56414-89-2

Pyrrolidine, 1-(N-phenylalanyl)-

Cat. No. B555238
CAS RN: 56414-89-2
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

“Pyrrolidine, 1-(N-phenylalanyl)-” is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol. It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. It’s characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the presence of the nitrogen atom, which contributes to the polarity of the molecules .

Scientific Research Applications

Synthesis and Applications in Medicine and Industry

Pyrrolidine derivatives, including 1-(N-phenylalanyl) pyrrolidine, have been studied for their utility in medicine and industry. For instance, they are involved in the synthesis of [3+2] cycloaddition reactions, showing potential for creating compounds with biological effects. Such derivatives could be useful in making dyes or agrochemical substances, highlighting their industrial applications (Żmigrodzka et al., 2022).

Antibacterial, Antifungal, and Antitubercular Properties

Pyrrolidine derivatives exhibit notable antibacterial, antifungal, antimalarial, and antitubercular activities. This is evident from studies on spiro[pyrrolidin-2,3′-oxindoles], which showed comparable activities to standard drugs (Haddad et al., 2015).

Pharmacological Potential

Several pyrrolidine derivatives have been synthesized with potential pharmacological interest. This includes 1H-1-pyrrolylcarboxamides, which have been characterized for possible medical applications (Bijev et al., 2003).

Structural and Molecular Studies

The study of pyrrolidine derivatives extends to their structural properties. For example, research on trans-1-Phenylpyrrolidine-2,5-dicarbonitrile contributes to understanding the molecular structure and interactions of these compounds (Han et al., 2010).

Anti-Cancer and Anti-Inflammatory Properties

Some pyrrolidine derivatives have shown potential in anti-cancer and anti-inflammatory applications. Studies on compounds like 4-(pyrrolidine-2,5‑dione‑1-yl)phenol indicate significant inhibition of cancer cell lines and anti-inflammatory activity (Zulfiqar et al., 2021).

Enzyme Inhibition

Pyrrolidine derivatives can act as enzyme inhibitors, as seen in studies on bacterial phenylalanyl-tRNA synthetases. This suggests their potential use in developing antibacterial agents (Yu et al., 2004).

Safety And Hazards

Safety data sheets suggest that handling of “Pyrrolidine, 1-(N-phenylalanyl)-” should involve protective measures such as wearing protective gloves, clothing, and eye protection . It’s also recommended to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine derivatives, including “Pyrrolidine, 1-(N-phenylalanyl)-”, hold promise in pharmacotherapy due to their wide range of biological activities . They can be some of the best sources of pharmacologically active lead compounds . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPALNDNNCWDJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238832
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-(N-phenylalanyl)-

CAS RN

92032-60-5
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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